molecular formula C13H12ClN3S B3421794 1-Anilino-3-(4-chlorophenyl)thiourea CAS No. 22814-95-5

1-Anilino-3-(4-chlorophenyl)thiourea

Cat. No. B3421794
CAS RN: 22814-95-5
M. Wt: 277.77 g/mol
InChI Key: HMXMVJBDDXZYBL-UHFFFAOYSA-N
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Description

1-Anilino-3-(4-chlorophenyl)thiourea is a type of thiourea-based compound . Thioureas are privileged architectures that have received remarkable attention of researchers in view of their variable topological aspects, binding modes and broad spectrum promising pharmacological properties .


Synthesis Analysis

The synthesis of thiourea-based compounds like this compound typically involves the reaction of an amine with an isothiocyanate . For example, a novel thiourea-based non-ionic surfactant 1-(4-chlorophenyl)-3-dodecanoylthiourea was synthesized from decanoyl chloride, potassium thiocyanate and 4-chloroanline .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiourea group, which consists of a carbonyl group (C=O) flanked by two amine groups (-NH2) . The structural and conformational features of thioureas, their ligand properties, coordination behavior towards transition metals, and the effect of substituents dictating the configuration and stability of resultant metal complexes have been discussed .


Chemical Reactions Analysis

Thiourea derivatives have shown reactivity that has presented various organic transformations into other demanding scaffolds. This is an attractive strategy for synthetic chemists to access heterocyclic cores .

Mechanism of Action

While the specific mechanism of action for 1-Anilino-3-(4-chlorophenyl)thiourea is not mentioned in the retrieved papers, thiourea and its derivatives are known to exhibit a range of biological activities. They have been the subject of extensive study in coordination chemistry and are also known to play a promising role in various fields such as ion sensors, corrosion inhibitors, molecular electronics, in metal extraction and in pharmaceuticals .

Safety and Hazards

According to the safety data sheet for a similar compound, N-(4-Chlorophenyl)thiourea, it is considered hazardous. It is fatal if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Thiourea and its derivatives have emerged as attractive candidates in various fields such as ion sensors, corrosion inhibitors, molecular electronics, in metal extraction and in pharmaceuticals . The medicinal chemistry of this organo-sulfur framework and the derived metal complexes has witnessed fantastic progress in the current era . Therefore, the future research directions could involve exploring more applications of these compounds in these fields.

properties

IUPAC Name

1-anilino-3-(4-chlorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3S/c14-10-6-8-11(9-7-10)15-13(18)17-16-12-4-2-1-3-5-12/h1-9,16H,(H2,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXMVJBDDXZYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=S)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22814-95-5
Record name 4-(4-CHLOROPHENYL)-1-PHENYL-3-THIOSEMICARBAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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